molecular formula C41H44F5IN10O7 B1193632 ST-168

ST-168

Cat. No. B1193632
M. Wt: 1010.7625
InChI Key: XIUWBGIKSXLESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ST-168 is a potent MEK/PI3K bifunctional inhibitor. ST-168 displays improved MEK1 and PI3K isoform inhibition. ST-168 demonstrated a 2.2-fold improvement in MEK1 inhibition and a 2.8-, 2.7-, 23-, and 2.5-fold improved inhibition toward the PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms, respectively, as compared to a previous lead ST-162 in in vitro enzymatic inhibition assays. ST-168 demonstrated superior tumoricidal efficacy over ST-162 in an A375 melanoma spheroid tumor model.

Scientific Research Applications

ST-168 in Biomedical Research

In biomedical research, ST-168 is recognized as a bifunctional MEK/PI3K inhibitor with potential therapeutic implications. Van Dort et al. (2017) highlight the structure-based design of ST-168, demonstrating improved inhibition towards MEK1 and PI3K isoforms compared to its predecessor, ST-162. Notably, ST-168 showed superior tumoricidal efficacy in an A375 melanoma spheroid tumor model and was more effective in tumor control in an A375 melanoma mouse model, confirming its bioavailability and efficacy towards combined in vivo MEK1/PI3K inhibition (Van Dort et al., 2017).

Scientific Teaching (ST) and Education

In the context of education, particularly in scientific teaching, Couch et al. (2015) describe the development of a taxonomy detailing core goals and practices of Scientific Teaching (ST). This taxonomy aims to support educational efforts by providing an empirical framework for researchers studying the processes and outcomes of ST-based course transformations and serves as a guide for faculty developing classes (Couch et al., 2015).

Fusion Energy Development

ST-168 also finds relevance in the field of fusion energy development. Ono et al. (2003) discuss research on the spherical torus, or spherical tokamak (ST), exploring the scientific benefits of modifying the field line structure. The research aims to develop high-performance, steady-state operational scenarios essential for a Component Test Facility (CTF) and, ultimately, a Demo device based on ST. This involves addressing scientific issues such as energy confinement, MHD stability at high beta, non-inductive sustainment, and power and particle handling, with experiments showing promising results (Ono et al., 2003).

properties

Product Name

ST-168

Molecular Formula

C41H44F5IN10O7

Molecular Weight

1010.7625

IUPAC Name

N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

InChI

InChI=1S/C41H44F5IN10O7/c42-28-7-6-27(35(34(28)44)48-30-8-5-26(47)25-29(30)43)38(59)53-64-24-23-63-22-21-62-20-19-60-16-9-33(58)54-10-12-55(13-11-54)39-50-40(56-14-17-61-18-15-56)52-41(51-39)57-32-4-2-1-3-31(32)49-37(57)36(45)46/h1-8,25,36,48H,9-24H2,(H,53,59)

InChI Key

XIUWBGIKSXLESW-UHFFFAOYSA-N

SMILES

O=C(NOCCOCCOCCOCCC(N1CCN(C2=NC(N3C(C(F)F)=NC4=CC=CC=C34)=NC(N5CCOCC5)=N2)CC1)=O)C6=CC=C(F)C(F)=C6NC7=CC=C(I)C=C7F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ST-168;  ST 168;  ST168.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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